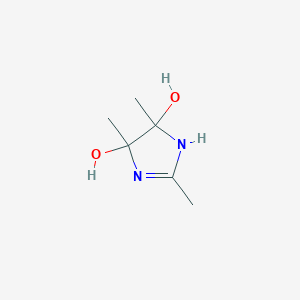

2,4,5-Trimethyl-4,5-dihydro-1H-imidazole-4,5-diol

Description

Significance of Imidazole (B134444) and Dihydroimidazole (B8729859) Frameworks in Contemporary Organic Synthesis

The imidazole ring is a cornerstone of heterocyclic chemistry, renowned for its presence in vital biological molecules and its role as a versatile pharmacophore. wjpmr.comresearchgate.net It is a five-membered planar ring that is soluble in water and other polar solvents. nih.gov This nucleus is found in the essential amino acid L-histidine and its derivative, histamine, as well as forming a part of the purine (B94841) system in nucleic acids. chemijournal.comrjptonline.org This biological prevalence has made the imidazole scaffold a "privileged structure" in medicinal chemistry, with numerous derivatives developed as antifungal, anticancer, anti-inflammatory, and antihypertensive agents. rjptonline.orgresearchgate.netijfmr.comnih.gov

The partially saturated counterparts, dihydroimidazoles (often called imidazolines), also hold significant value. They serve as crucial intermediates in the synthesis of more complex molecules and exhibit their own range of biological activities. nih.gov For example, series of 2-substituted 4,5-dihydro-1H-imidazole derivatives have been identified with potential as antidepressant agents. nih.gov The versatility and established importance of both imidazole and dihydroimidazole frameworks underscore their continuous exploration in modern organic synthesis. mdpi.comresearchgate.net

Structural Peculiarities of Vicinal Diols within Five-Membered Nitrogen Heterocycles

The incorporation of a vicinal diol onto the C4 and C5 positions of a dihydroimidazole ring introduces significant structural complexity and unique chemical properties. These features are primarily governed by the spatial arrangement of the hydroxyl groups and their potential for interaction.

Interactive Table: Possible Stereoisomers of 2,4,5-Trimethyl-4,5-dihydro-1H-imidazole-4,5-diol

| Relative Stereochemistry of -OH Groups | Configuration at C4 and C5 | Stereoisomer Type |

| syn (cis) | (4R, 5R) | Enantiomer A |

| syn (cis) | (4S, 5S) | Enantiomer B |

| anti (trans) | (4R, 5S) | Enantiomer C |

| anti (trans) | (4S, 5R) | Enantiomer D |

Note: This table represents the primary stereoisomers based on the diol configuration. The C2-methyl group does not introduce an additional chiral center.

A key feature of vicinal diols is the potential for the two hydroxyl groups to form an intramolecular hydrogen bond (IHB). nih.gov This interaction, where the hydrogen of one -OH group is attracted to the oxygen of the other, creates a pseudo-five-membered ring, influencing the molecule's conformation and reactivity. The formation of such a bond is dependent on the geometry of the parent ring and the relative stereochemistry of the diols. scilit.com In cyclic systems, the strain and geometry can either favor or hinder this interaction. researchgate.net The presence and strength of IHBs are typically studied using techniques like infrared (IR) spectroscopy, where the O-H stretching absorption bands for "free" and hydrogen-bonded hydroxyl groups appear at different frequencies. nih.gov For a five-membered ring, the formation of an intramolecular hydrogen bond is generally considered favorable. stackexchange.com

Interactive Table: Spectroscopic Data on Intramolecular Hydrogen Bonding in Diols

| Compound Type | Technique | Observation | Reference |

| Linear Vicinal Diols | Linear IR Spectroscopy | Separate absorption bands for "free" and intramolecular hydrogen-bonded (IHB) -OH groups. | nih.gov |

| Cyclic Vicinal Diols | Chemical Physics Studies | The ability to form intramolecular hydrogen bonds increases from five-membered to seven-membered rings. | researchgate.net |

| Various Diols | Infrared Spectroscopy | Enthalpies (ΔH) of IHB formation were measured; values were lower in solution compared to the vapor phase. | researchgate.net |

Research Rationale and Objectives for this compound

While specific, in-depth research publications focusing solely on this compound are not prevalent in the literature, its structure makes it an exemplary model compound for fundamental chemical studies. The rationale for investigating this particular molecule would likely be driven by the following objectives:

Investigating Stereocontrol in Synthesis: The synthesis of this molecule would provide a platform to study the diastereoselectivity of reactions that form the dihydroimidazole ring or install the diol functionality. The methyl groups at C2, C4, and C5 would serve as steric directors, influencing the stereochemical outcome.

Probing Substituent Effects on Conformation: The C2-methyl group is positioned opposite the vicinal diol. Research could aim to understand how this substituent electronically and sterically influences the conformational equilibrium of the ring and the strength of the intramolecular hydrogen bond between the hydroxyl groups.

Model for Spectroscopic Analysis: Due to its relatively simple and well-defined structure, the compound is an ideal substrate for advanced spectroscopic analysis (e.g., various 1D and 2D NMR techniques) to precisely determine stereochemistry and conformational preferences in this class of heterocycles.

Precursor for Further Synthesis: Dihydroimidazole diols can serve as versatile synthetic intermediates. The hydroxyl groups can be further functionalized or used to direct subsequent reactions, making this compound a potential starting point for the synthesis of more complex heterocyclic systems.

Contemporary Research Trajectories in Substituted Dihydroimidazoles

Current research into substituted dihydroimidazoles is diverse and expanding, driven largely by their potential applications in medicinal chemistry and catalysis. One major trajectory involves the design and synthesis of novel derivatives as therapeutic agents. nih.gov Scientists are exploring these scaffolds for their activity as enzyme inhibitors, receptor antagonists, and antimicrobial or anticancer agents. mdpi.comresearchgate.net Another significant area of research is their application as ligands and organocatalysts in asymmetric synthesis, where chiral dihydroimidazole frameworks are used to induce stereoselectivity in chemical reactions. nih.gov Furthermore, there is a continuous effort to develop more efficient, green, and high-yielding synthetic methods for constructing the dihydroimidazole core, including multicomponent reactions and the use of novel catalysts. rasayanjournal.co.inresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trimethyl-1H-imidazole-4,5-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-4-7-5(2,9)6(3,10)8-4/h9-10H,1-3H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGIPHLCQPQCRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(C(N1)(C)O)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743604 | |

| Record name | 2,4,5-Trimethyl-4,5-dihydro-1H-imidazole-4,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740025-56-3 | |

| Record name | 2,4,5-Trimethyl-4,5-dihydro-1H-imidazole-4,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4,5 Trimethyl 4,5 Dihydro 1h Imidazole 4,5 Diol and Analogues

Precursor Synthesis and Reactant Selection Strategies

The careful selection and synthesis of precursors are fundamental to the successful construction of the target molecule. This section outlines the key starting materials and the stereoselective introduction of the vicinal diol functionality.

Synthesis of Key Imidazole (B134444) and Dihydroimidazole (B8729859) Starting Materials

The synthesis of substituted imidazoles and dihydroimidazoles often serves as a crucial first step. A variety of synthetic protocols have been developed to access these core structures. For instance, 2,4,5-trisubstituted-1H-imidazoles can be synthesized with high yields under ultrasound irradiation using an acidic ionic liquid as a recyclable catalyst. researchgate.net Another approach involves a three-component reaction of aromatic aldehydes, benzil (B1666583), and ammonium (B1175870) acetate, which can be catalyzed by glacial acetic acid under microwave irradiation or by other catalysts like ZrCl4 and InCl3·3H2O. researchgate.net The synthesis of 2,4,5-triphenyl-1H-imidazole has been achieved through a one-pot, three-component reaction of benzil, an aldehyde, and ammonium acetate. sctunisie.org This reaction can be catalyzed by H2SO4·SiO2. sctunisie.org

The general scheme for the synthesis of a 2,4,5-trisubstituted imidazole, a potential precursor, is depicted below:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| Benzil | Aldehyde | Ammonium Acetate | H2SO4·SiO2 | 2,4,5-Trisubstituted-1H-imidazole |

| 1,2-Diketone | Aldehyde | Ammonium Acetate | Heteropolyacids | 2,4,5-Triaryl-imidazole |

| Benzil | Substituted Aromatic Aldehyde | Ammonium Acetate | Syzygium cumini Seed Extract | 2,4,5-Triaryl-imidazole |

Table 1: Examples of Three-Component Reactions for the Synthesis of Trisubstituted Imidazoles. sctunisie.orgrasayanjournal.co.inresearchgate.net

Methodologies for Stereoselective Introduction of Vicinal Diol Functionalities at C4 and C5

The introduction of vicinal diols at the C4 and C5 positions of an imidazole or dihydroimidazole precursor is a key transformation. Dihydroxylation of an alkene is the most direct method to achieve this. wikipedia.org Asymmetric dihydroxylation, pioneered by Sharpless, allows for the stereoselective synthesis of diols. youtube.com This method typically employs osmium tetroxide as a catalyst in conjunction with a chiral ligand and a stoichiometric co-oxidant. wikipedia.orgyoutube.com The choice of the chiral ligand, such as derivatives of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), dictates the facial selectivity of the dihydroxylation. wikipedia.org For example, AD-mix-α, containing (DHQ)2PHAL, typically delivers the hydroxyl groups to the alpha-face of the olefin, while AD-mix-β, with (DHQD)2PHAL, directs them to the beta-face. wikipedia.org

The Sharpless asymmetric dihydroxylation has been successfully applied to complex molecules, such as in the synthesis of a dihydroxylated thiazole (B1198619) fragment of marine natural products, lyngbyabellin O and P, where AD-mix-β was used to achieve a 96% yield with 95% enantiomeric excess. mdpi.com Other methods for dihydroxylation include the use of potassium permanganate (B83412), although this is often less selective. organic-chemistry.org

| Olefin Substrate | Reagents | Key Features |

| Alkene precursor | OsO4 (catalytic), NMO (co-oxidant) | Upjohn dihydroxylation, reliable for syn-diols. wikipedia.org |

| Prochiral alkene | OsO4 (catalytic), K3Fe(CN)6, K2CO3, MeSO2NH2, (DHQ)2PHAL (AD-mix-α) or (DHQD)2PHAL (AD-mix-β) | Sharpless asymmetric dihydroxylation, provides high enantioselectivity. wikipedia.orgyoutube.com |

| Acrylate derivatives | KMnO4, Imidazolium (B1220033) salt | Non-aqueous protocol for cis-dihydroxylation. organic-chemistry.org |

Table 2: Selected Methods for the Dihydroxylation of Alkenes.

Cyclization Routes to the Dihydroimidazole Core

The formation of the dihydroimidazole ring is a critical step in the synthesis. This can be achieved through various cyclization strategies, including condensation reactions and multi-component approaches. rsc.orgnih.govorganic-chemistry.org

Overview of Condensation Reactions Involving Diamines

A common and direct method for constructing the dihydroimidazole core is the condensation of a 1,2-diamine with a carbonyl compound or its equivalent. The reaction of (hetero)aromatic ortho-diamines with aldehydes, promoted by chlorotrimethylsilane (B32843) in DMF, followed by air oxidation, yields fused imidazoles. organic-chemistry.org This method is efficient and provides high-purity products. organic-chemistry.org Similarly, monoalkyl-substituted diamines have been condensed with 4,7-dichloroquinoline. nih.gov The condensation of dicyandiamide (B1669379) with a salt of ethylene (B1197577) diamine and formaldehyde (B43269) also leads to the formation of heterocyclic structures. google.com More recently, visible light-induced intramolecular cyclization of diamines has been developed as a new strategy to construct tetrahydroimidazoles with high diastereoselectivity. rsc.org

Multi-Component Reaction (MCR) Approaches to Dihydroimidazole Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like dihydroimidazoles from simple starting materials in a single step. nih.gov These reactions are valuable in creating molecular diversity. nih.govrsc.org For instance, a one-pot three-component reaction mediated by lemon juice in an aqueous medium has been reported for the synthesis of fused imidazoles. researchgate.net The reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and 1,3-N,N-binucleophiles provides medicinally important tricyclic fused imidazoles in good to excellent yields. researchgate.net Another example is the synthesis of thioimidazoles through a variant of the Marckwald reaction, which utilizes unprotected carbohydrates and simple amine salts as sustainable starting materials. durham.ac.uk The use of imidazole itself as an organocatalyst in MCRs has also been explored for the synthesis of functionalized heterocycles. rsc.org

The Strecker, Mannich, and Petasis reactions are classic examples of MCRs that can be adapted for the synthesis of nitrogen-containing heterocycles. nih.gov

| MCR Type | Reactants | Product Type |

| Three-component | Arylglyoxals, Cyclic 1,3-dicarbonyls, 1,3-N,N-binucleophiles | Fused Imidazoles |

| Marckwald variant | Benzylamine hydrochloride salts, KSCN, Dihydroxyacetone dimer | Trisubstituted Thioimidazoles |

| Imidazole-catalyzed | Malononitrile, Aldehyde, Naphthol/4-hydroxycoumarin etc. | Functionalized Heterocycles |

Table 3: Examples of Multi-Component Reactions for Heterocycle Synthesis. rsc.orgresearchgate.netdurham.ac.uk

Diol Functionalization Strategies

Once the 4,5-diol functionality is installed on the dihydroimidazole ring, further functionalization can be explored to modify the properties of the molecule. The hydroxyl groups of the vicinal diol can be protected, for example, as acetals or silyl (B83357) ethers, to allow for selective reactions at other positions of the molecule. Alternatively, the diol can be cleaved oxidatively to form a dialdehyde, which can then be used in subsequent transformations. The reactivity of the N-H groups of the imidazole ring also allows for N-alkylation or N-acylation to introduce further diversity.

Direct Hydroxylation of Unsaturated Precursors

A plausible and direct route to 2,4,5-trimethyl-4,5-dihydro-1H-imidazole-4,5-diol involves the dihydroxylation of the corresponding unsaturated precursor, 2,4,5-trimethyl-1H-imidazole. This transformation introduces two hydroxyl groups across the C4-C5 double bond of the imidazole ring. Standard dihydroxylation reagents, such as osmium tetroxide (OsO₄) and potassium permanganate (KMnO₄), are commonly employed for this purpose. wikipedia.orglibretexts.org

Osmium Tetroxide Mediated Dihydroxylation:

The use of osmium tetroxide is a reliable method for the syn-dihydroxylation of alkenes. wikipedia.org The reaction proceeds through a concerted [3+2] cycloaddition mechanism, forming a cyclic osmate ester intermediate. organic-chemistry.org Subsequent hydrolysis of this intermediate yields the cis-diol. Due to the toxicity and cost of osmium tetroxide, it is often used in catalytic amounts in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation. organic-chemistry.org For asymmetric synthesis, the Sharpless asymmetric dihydroxylation can be employed, which utilizes a chiral ligand to induce enantioselectivity. wikipedia.org

Potassium Permanganate Oxidation:

Cold, dilute, and alkaline potassium permanganate can also effect the syn-dihydroxylation of alkenes. nih.gov Similar to the osmium tetroxide reaction, this proceeds through a cyclic manganate (B1198562) ester intermediate, which is then hydrolyzed to the cis-diol. While being a more cost-effective and less hazardous reagent, potassium permanganate can sometimes lead to over-oxidation and lower yields compared to osmium-based methods. nih.gov

The choice of reagent and reaction conditions can significantly influence the yield and stereochemical outcome of the dihydroxylation. Below is a table summarizing hypothetical reaction conditions for the dihydroxylation of 2,4,5-trimethyl-1H-imidazole.

| Precursor | Reagent/Catalyst | Co-oxidant/Conditions | Expected Product | Stereochemistry |

| 2,4,5-Trimethyl-1H-imidazole | OsO₄ (catalytic) | NMO, acetone/water | This compound | cis |

| 2,4,5-Trimethyl-1H-imidazole | KMnO₄ | Cold, dilute, aq. NaOH | This compound | cis |

| 2,4,5-Trimethyl-1H-imidazole | AD-mix-β | t-BuOH/water | (4R,5S)-2,4,5-Trimethyl-4,5-dihydro-1H-imidazole-4,5-diol | Enantioselective |

Regio- and Stereoselective Reduction of Carbonyl-Containing Intermediates

An alternative synthetic approach involves the reduction of a dicarbonyl precursor, specifically 2,4,5-trimethyl-1H-imidazole-4,5-dione. This method offers the potential for controlling the stereochemistry of the resulting diol through the selection of appropriate reducing agents and reaction conditions.

Catalytic Hydrogenation:

Catalytic hydrogenation over transition metal catalysts such as palladium, platinum, or nickel is a common method for the reduction of ketones. rsc.org The stereochemical outcome of the reduction can be influenced by the catalyst, solvent, and substrate structure. For the reduction of a cyclic diketone like 2,4,5-trimethyl-1H-imidazole-4,5-dione, the stereoselectivity would depend on the facial bias of the molecule's adsorption onto the catalyst surface.

Hydride Reduction:

Complex metal hydrides, most notably sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are widely used for the reduction of carbonyl compounds. researchgate.net Sodium borohydride is a milder reagent and generally more chemoselective for aldehydes and ketones. rsc.org The stereoselectivity of hydride reductions can often be influenced by steric hindrance, with the hydride attacking from the less hindered face of the carbonyl group.

To enhance stereoselectivity, modified hydride reagents or specific reaction conditions can be employed. The Luche reduction, which utilizes sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is known to improve the selectivity for the reduction of α,β-unsaturated ketones and can also influence the stereochemical outcome in the reduction of saturated ketones. nih.gov

The following table outlines potential reducing agents for the conversion of 2,4,5-trimethyl-1H-imidazole-4,5-dione to the desired diol.

| Precursor | Reducing Agent | Solvent | Expected Product | Potential Stereochemistry |

| 2,4,5-Trimethyl-1H-imidazole-4,5-dione | H₂, Pd/C | Ethanol | This compound | Mixture of cis and trans isomers |

| 2,4,5-Trimethyl-1H-imidazole-4,5-dione | NaBH₄ | Methanol | This compound | Predominantly the thermodynamically more stable isomer |

| 2,4,5-Trimethyl-1H-imidazole-4,5-dione | NaBH₄, CeCl₃ | Methanol | This compound | Potentially altered stereoselectivity compared to NaBH₄ alone |

Mechanistic Investigations of Proposed Synthetic Pathways

Understanding the reaction mechanisms for the proposed synthetic routes is crucial for optimizing reaction conditions and predicting stereochemical outcomes. Mechanistic insights are often derived from a combination of experimental studies and computational chemistry.

Identification of Key Reaction Intermediates

In Direct Hydroxylation:

For the dihydroxylation of 2,4,5-trimethyl-1H-imidazole with osmium tetroxide or potassium permanganate, the key intermediate is a cyclic ester. libretexts.org In the case of osmium tetroxide, this is a cyclic osmate ester, and for potassium permanganate, it is a cyclic manganate ester. wikipedia.orgnih.gov The formation of this five-membered ring intermediate is what dictates the syn-stereochemistry of the dihydroxylation, as both oxygen atoms are delivered to the same face of the double bond.

In Reduction of Carbonyl Intermediates:

During the reduction of 2,4,5-trimethyl-1H-imidazole-4,5-dione with sodium borohydride, the key intermediates are alkoxyborates formed after the transfer of a hydride ion to the carbonyl carbon. researchgate.net The reaction proceeds in a stepwise manner for a diketone. The stereochemistry of the final diol is determined by the direction of hydride attack at each carbonyl group. In catalytic hydrogenation, the key intermediates are adsorbed species on the catalyst surface. The substrate adsorbs onto the catalyst, and hydrogen atoms are then added to the carbonyl groups.

Transition State Analysis in Critical Ring-Forming and Functionalization Steps

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for analyzing the transition states of chemical reactions. researchgate.netresearchgate.net

For Direct Hydroxylation:

The transition state for the [3+2] cycloaddition of osmium tetroxide to an alkene has been studied computationally. organic-chemistry.org These studies support a concerted mechanism where the C-O bonds are formed simultaneously, leading to the cyclic osmate ester. The geometry of the transition state is influenced by steric and electronic factors of the substituents on the alkene, which in this case would be the methyl groups and the imidazole ring itself.

For Carbonyl Reduction:

The transition state for the hydride reduction of a ketone involves the approach of the hydride donor (e.g., the BH₄⁻ anion) to the electrophilic carbonyl carbon. The geometry of this transition state, often described by the Bürgi-Dunitz trajectory, determines the stereochemical outcome. DFT calculations can model the energies of different transition state geometries, allowing for the prediction of the major diastereomer formed. researchgate.net For catalytic hydrogenation, transition state analysis is more complex due to the heterogeneous nature of the reaction system.

Process Optimization for Enhanced Yields and Purity

Optimizing the synthesis of this compound requires a systematic investigation of various reaction parameters to maximize the yield and purity of the desired product while minimizing the formation of byproducts.

A common approach to process optimization is the use of Design of Experiments (DoE). mdpi.comresearchgate.net DoE allows for the simultaneous variation of multiple parameters to identify their individual and interactive effects on the reaction outcome. Key parameters for optimization in the proposed syntheses would include:

Temperature: Affects reaction rates and can influence selectivity.

Concentration of reactants: Can impact reaction kinetics and the formation of side products.

Catalyst loading: In catalytic reactions, the amount of catalyst can affect the reaction rate and cost-effectiveness.

Solvent: The polarity and coordinating ability of the solvent can influence reaction rates and selectivity.

Reaction time: Ensuring the reaction goes to completion without significant degradation of the product.

A hypothetical DoE table for the optimization of the osmium-catalyzed dihydroxylation of 2,4,5-trimethyl-1H-imidazole is presented below.

| Experiment | Temperature (°C) | Catalyst Loading (mol%) | NMO (equivalents) | Concentration (M) | Yield (%) |

| 1 | 0 | 0.1 | 1.1 | 0.1 | |

| 2 | 25 | 0.1 | 1.1 | 0.5 | |

| 3 | 0 | 0.5 | 1.1 | 0.5 | |

| 4 | 25 | 0.5 | 1.1 | 0.1 | |

| 5 | 0 | 0.1 | 1.5 | 0.5 | |

| 6 | 25 | 0.1 | 1.5 | 0.1 | |

| 7 | 0 | 0.5 | 1.5 | 0.1 | |

| 8 | 25 | 0.5 | 1.5 | 0.5 |

By analyzing the results of such experiments, a response surface model can be generated to identify the optimal set of conditions for achieving the highest yield and purity.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework of 2,4,5-Trimethyl-4,5-dihydro-1H-imidazole-4,5-diol by mapping the chemical environments of its proton and carbon nuclei.

High-Resolution ¹H NMR for Proton Chemical Shifts and Coupling Analysis

The ¹H NMR spectrum of this compound offers critical information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.

The key proton signals are anticipated as follows:

Methyl Protons (C4-CH₃ and C5-CH₃): Due to the chiral centers at C4 and C5, the two methyl groups attached to these carbons are diastereotopic. This would likely result in two distinct singlet signals in the approximate range of δ 1.2-1.5 ppm.

Methyl Protons (C2-CH₃): The methyl group at the C2 position is expected to produce a singlet, typically appearing slightly further downfield than the C4/C5 methyl groups, potentially in the δ 1.8-2.2 ppm region.

Hydroxyl Protons (OH): The two hydroxyl protons at C4 and C5 would give rise to signals whose chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding. These are often observed as broad singlets and can exchange with deuterium (B1214612) in solvents like D₂O.

Amine Protons (N-H): The two N-H protons of the imidazole (B134444) ring would also produce signals that are variable in position and often broad. Their presence can be confirmed by D₂O exchange.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| C4-CH₃ | 1.2 - 1.5 | Singlet | Diastereotopic with C5-CH₃ |

| C5-CH₃ | 1.2 - 1.5 | Singlet | Diastereotopic with C4-CH₃ |

| C2-CH₃ | 1.8 - 2.2 | Singlet | |

| OH | Variable | Broad Singlet | D₂O exchangeable |

| N-H | Variable | Broad Singlet | D₂O exchangeable |

Note: The predicted values are based on general chemical shift ranges for similar structural motifs and may vary based on experimental conditions.

¹³C NMR for Carbon Backbone Elucidation

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton. For this compound, distinct signals are expected for each carbon atom.

C4 and C5 Carbons: These carbons, bonded to two heteroatoms (N and O), are expected to be significantly deshielded, with chemical shifts likely appearing in the δ 90-100 ppm range.

C2 Carbon: This carbon, part of a hemiaminal-like structure, would also be downfield, typically in the δ 75-85 ppm region.

Methyl Carbons: The methyl carbons would resonate in the aliphatic region of the spectrum, generally between δ 20-30 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 75 - 85 |

| C4 | 90 - 100 |

| C5 | 90 - 100 |

| C2-CH₃ | 20 - 30 |

| C4-CH₃ | 20 - 30 |

| C5-CH₃ | 20 - 30 |

Note: These are estimated chemical shift ranges.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the compound's stereochemistry. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment would primarily confirm the absence of H-H coupling between the methyl groups, as they are expected to be singlets.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. nih.gov It would definitively link the proton signals of the methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations. nih.gov For instance, correlations would be expected from the C2-CH₃ protons to the C2 carbon, and from the C4-CH₃ protons to the C4 and C5 carbons, helping to piece together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This experiment would be key in determining the relative stereochemistry of the methyl and hydroxyl groups at the C4 and C5 positions. For example, a NOE correlation between the C4-CH₃ and C5-CH₃ protons would suggest they are on the same face of the ring (cis-configuration).

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of this compound, providing characteristic signatures for its key functional groups.

Characteristic Absorption Bands for Hydroxyl, Imine (C=N), and Amine (N-H) Groups

The IR and Raman spectra are expected to display characteristic bands that confirm the presence of the principal functional groups. rsc.org

Hydroxyl (O-H) Stretching: A strong, broad absorption band is anticipated in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of hydrogen-bonded hydroxyl groups.

Amine (N-H) Stretching: The N-H stretching vibrations typically appear in the 3300-3500 cm⁻¹ region. These bands are often of medium intensity and can sometimes be obscured by the broad O-H band.

C-N Stretching: The stretching vibrations for the C-N bonds within the dihydroimidazole (B8729859) ring are expected in the 1000-1350 cm⁻¹ range.

C-H Stretching: Aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Amine | N-H Stretch | 3300 - 3500 | Medium |

| Alkyl | C-H Stretch | 2850 - 2960 | Medium to Strong |

| Amine | C-N Stretch | 1000 - 1350 | Medium |

Note: The absence of a strong C=N imine stretch (typically ~1650 cm⁻¹) is a key indicator of the saturated dihydroimidazole-diol structure rather than an unsaturated imidazole.

Spectroscopic Signatures of Intramolecular and Intermolecular Hydrogen Bonding Interactions

The presence of both hydroxyl (O-H) and amine (N-H) groups makes this compound highly susceptible to hydrogen bonding.

Intramolecular Hydrogen Bonding: The possibility exists for hydrogen bonding between a hydroxyl group at C4 or C5 and a ring nitrogen atom. Such an interaction would lead to a sharpening of the O-H absorption band in the IR spectrum and a downfield shift of the involved hydroxyl proton in the ¹H NMR spectrum.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, extensive intermolecular hydrogen bonding is expected. This leads to the significant broadening of the O-H and N-H stretching bands observed in the IR spectrum. These interactions create a complex network, influencing the crystal packing and physical properties of the compound. The specific patterns and shifts in these vibrational bands can provide clues about the strength and nature of the hydrogen-bonding network.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry (HRMS) would be a critical first step in the characterization of this compound. Unlike low-resolution mass spectrometry, HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule.

Hypothetical HRMS Data for this compound:

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed Mass (Da) |

| C₆H₁₄N₂O₂ | 146.1055 | Data not available |

This table presents a hypothetical scenario. The actual observed mass would need to be determined experimentally.

Fragmentation Pattern Analysis for Structural Features

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would be used to induce fragmentation of the parent ion. The resulting fragmentation pattern provides a "fingerprint" of the molecule, revealing key structural motifs. For this compound, characteristic fragmentation pathways would likely involve the loss of water molecules from the diol functionality, cleavage of the imidazole ring, and loss of methyl groups.

X-ray Crystallography for Definitive Solid-State Structure Determination

Precise Molecular Geometry and Conformation in the Crystalline State

A successful X-ray crystallographic analysis would yield a detailed model of the molecule in the solid state. This would confirm the connectivity of the atoms and provide precise measurements of all bond lengths and angles. For instance, it would definitively establish the stereochemical relationship between the two hydroxyl groups and the two methyl groups on the dihydroimidazole ring.

Analysis of Crystal Packing and Supramolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions, such as hydrogen bonding, which are expected to be significant for this compound due to the presence of the hydroxyl and amine functionalities. These interactions govern the macroscopic properties of the crystalline material.

Absolute Configuration Determination (if applicable)

If the compound crystallizes in a chiral space group, anomalous dispersion techniques in X-ray crystallography could be used to determine the absolute configuration of the stereocenters at the C4 and C5 positions of the dihydroimidazole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the electronic transitions within a molecule. While specific experimental UV-Vis spectral data for this compound is not extensively available in the public domain, the electronic absorption properties can be inferred from the structural components of the molecule and data from analogous compounds. The primary chromophore in this molecule is the carbon-nitrogen double bond (C=N) within the 4,5-dihydro-1H-imidazole (imidazoline) ring.

The electronic transitions associated with this imine group are typically of two main types: n → π* (an electron from a non-bonding orbital, in this case, the lone pair on the nitrogen atom, is excited to an anti-bonding π* orbital) and π → π* (an electron from a bonding π orbital is excited to an anti-bonding π* orbital).

The n → π* transitions are characteristically of lower energy and, consequently, appear at longer wavelengths (λmax). They are also typically of lower intensity (lower molar absorptivity, ε) because they are electronically forbidden transitions. The π → π* transitions, on the other hand, are of higher energy, appear at shorter wavelengths, and are of much higher intensity as they are electronically allowed transitions.

In simple, non-conjugated imines, the n → π* transition is often observed in the near-UV region, while the more intense π → π* transition occurs in the far-UV region, often below 200 nm, which can be difficult to observe with standard spectrophotometers. The presence of substituents on the dihydroimidazole ring, such as the methyl groups in the target compound, can cause slight shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in the intensity of the absorption bands (hyperchromic or hypochromic effects).

For context, the UV-Vis spectral data of related imidazole and dihydroimidazole derivatives can provide insight into the expected absorption regions for this compound. For instance, studies on various imidazole derivatives have identified characteristic absorption bands. While aromatic imidazoles have more complex spectra due to their conjugated π-electron systems, dihydroimidazole derivatives with an isolated C=N bond offer a more direct comparison.

Below are tables detailing the UV-Vis absorption data for several related imidazole derivatives, which can serve as a reference for estimating the spectral properties of this compound. It is important to note that the solvent used can also influence the position and intensity of absorption bands.

Table 1: UV-Vis Absorption Data for Selected Imidazole Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Imidazole-2-carbaldehyde | Not Specified | 280 | Not Specified | n → π |

| 4-Methyl-imidazole-2-carbaldehyde | Not Specified | 282 | Not Specified | n → π |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | DMF | 340, 406 | Not Specified | π → π* |

This table is interactive. You can sort and filter the data.

The data in Table 1 illustrates the electronic transitions in related imidazole structures. The n → π* transitions for imidazole-2-carbaldehyde and its methylated derivative appear around 280-282 nm. mdpi.com The more conjugated system in 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol results in π → π* transitions at longer wavelengths. researchgate.netsemanticscholar.org

Table 2: Predicted and Observed Transitions in Chromophores Related to the Target Molecule

| Chromophore | Transition | Typical λmax (nm) | Notes |

| C=N (Imine) | n → π | 280 - 300 | Low intensity, often appears as a shoulder. |

| C=N (Imine) | π → π | < 200 | High intensity, may be outside the range of standard instruments. |

| Imidazole Ring (aromatic) | π → π* | ~210 | High intensity, characteristic of the aromatic system. |

This table is interactive. You can sort and filter the data.

Based on the information from analogous compounds, it is reasonable to predict that this compound would exhibit a weak n → π* absorption band in the near-UV region, likely between 280 and 300 nm, originating from the C=N chromophore. A much stronger π → π* transition would be expected at a shorter wavelength, likely below 200 nm. The presence of the hydroxyl groups at the 4 and 5 positions is not expected to significantly alter the electronic transitions of the C=N chromophore as they are not in conjugation with it. However, they can influence the solubility and potentially participate in intermolecular interactions that could slightly shift the absorption bands.

Computational and Theoretical Studies of 2,4,5 Trimethyl 4,5 Dihydro 1h Imidazole 4,5 Diol

Quantum Chemical Calculations (Density Functional Theory and ab initio methods)

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure of molecules. nih.gov Density Functional Theory (DFT) has become a particularly popular method due to its excellent balance of computational cost and accuracy. mdpi.comnih.gov It calculates the electronic energy of a molecule based on its electron density. Ab initio methods, while often more computationally intensive, are derived directly from theoretical principles without the inclusion of experimental data. Both approaches are used to explore the fundamental properties of molecules like 2,4,5-Trimethyl-4,5-dihydro-1H-imidazole-4,5-diol.

Geometry Optimization and Determination of Stable Conformations

A critical first step in any computational study is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest possible energy, known as the ground state or the most stable conformation. youtube.com For a molecule like this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

Using a DFT functional such as B3LYP with a basis set like 6-31G(d,p), the geometry is systematically adjusted until a true energy minimum on the potential energy surface is located. mdpi.comppor.az This process would reveal the most stable spatial orientation of the trimethyl and diol substituents on the dihydroimidazole (B8729859) ring. The optimization would also identify other low-energy isomers or conformers that might exist in equilibrium.

Illustrative Optimized Geometrical Parameters This table presents typical bond lengths and angles that might be expected for a dihydroimidazole-diol structure based on DFT calculations.

| Parameter | Bond/Angle | Illustrative Value |

|---|---|---|

| Bond Lengths | C=N | ~ 1.28 Å |

| C-N | ~ 1.47 Å | |

| C-C (ring) | ~ 1.54 Å | |

| C-O | ~ 1.42 Å | |

| O-H | ~ 0.97 Å | |

| Bond Angles | N-C-N | ~ 110° |

| C-N-C | ~ 108° | |

| C-C-O | ~ 112° |

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acadpubl.eunih.gov A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive. acadpubl.eu For the title compound, calculations would reveal the spatial distribution of these orbitals, showing which parts of the molecule are most involved in electron donation and acceptance.

Illustrative FMO Properties for a Dihydroimidazole Derivative This table provides representative energy values for frontier orbitals as would be calculated by DFT methods.

| Property | Illustrative Value | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.1 eV | Electron-accepting capability |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. bhu.ac.inrsc.org It is plotted onto the molecule's electron density surface, using colors to indicate different potential values. MEP maps are invaluable for predicting how a molecule will interact with other charged species. researchgate.net

Typically, red or yellow regions indicate areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. These sites are often associated with lone pairs on electronegative atoms like oxygen and nitrogen. nih.govugm.ac.id Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack, such as the hydrogen atoms of hydroxyl (diol) groups. nih.gov An MEP map of this compound would clearly identify the nucleophilic nitrogen and oxygen atoms and the electrophilic hydroxyl protons. nih.gov

Conformational Analysis and Potential Energy Surfaces

Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted through the rotation of single bonds. For a flexible molecule like this compound, multiple conformations are possible, each with a different energy.

Dihydroimidazole Ring Puckering and Diol Group Orientations

The five-membered dihydroimidazole ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The specific pucker is determined by the nature and position of the substituents. Furthermore, the two hydroxyl (-OH) groups can orient themselves in numerous ways relative to the ring and to each other (e.g., cis/trans, axial/equatorial-like positions). A systematic computational search would identify the most stable ring pucker and the preferred orientations of the diol groups, which are likely stabilized by intramolecular hydrogen bonding.

Energy Barriers for Internal Rotations

The rotation around single bonds, such as the C-O bonds of the diol groups or the C-C bonds of the methyl groups, is not entirely free. It is restricted by an energy barrier that must be overcome for the rotation to occur. acs.orgpearson.com These rotational barriers can be calculated by systematically changing a specific dihedral angle and computing the energy at each step. nih.gov

The resulting data can be used to plot a potential energy surface, which maps the energy of the molecule as a function of one or more internal coordinates. researchgate.net This analysis would quantify the energy required for the hydroxyl groups to rotate, providing insight into the molecule's dynamic behavior and the relative stability of different rotamers at various temperatures. umich.edu

Tautomerism and Proton Transfer Dynamics

No dedicated studies investigating the annular prototropic tautomerism—the migration of a proton between the two nitrogen atoms of the imidazoline (B1206853) ring—for this compound were found. While tautomerism is a known characteristic of imidazole (B134444) and its derivatives, specific computational analyses of the tautomeric forms, their relative stabilities, and the energy barriers for their interconversion for this compound have not been reported.

There is no available research on the interconversion pathways and energetics of hydroxyl group tautomers (e.g., keto-enol tautomerism) for this compound. Computational studies on related imidazole systems have explored such phenomena, but specific energetic data, transition state structures, and reaction coordinates for this molecule are absent from the scientific literature.

Theoretical Prediction of Spectroscopic Properties and Experimental Correlation

No computational studies reporting the theoretical vibrational frequencies (IR/Raman) or Nuclear Magnetic Resonance (NMR) chemical shifts for this compound were identified. Such calculations, typically performed using Density Functional Theory (DFT) or other quantum chemical methods, are essential for interpreting experimental spectra and confirming molecular structures. Data tables of calculated versus experimental values are therefore not available.

Information regarding the theoretical prediction of the UV-Vis absorption spectrum for this compound is not present in the available literature. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic transitions, but results for this specific compound, including predicted absorption maxima (λmax), oscillator strengths, and molecular orbital contributions, have not been published.

Solvent Effects on Molecular Structure, Stability, and Reactivity

No computational research was found that specifically models the effects of different solvents on the molecular structure, stability, and reactivity of this compound. Such studies often use implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules to understand how the dielectric constant and specific solute-solvent interactions (e.g., hydrogen bonding) influence conformational preferences, tautomeric equilibria, and reaction pathways. For this compound, such analyses have not been reported.

Chemical Reactivity and Derivatization of 2,4,5 Trimethyl 4,5 Dihydro 1h Imidazole 4,5 Diol

Reactions Involving the Vicinal Hydroxyl Groups

The adjacent hydroxyl groups on the C4 and C5 carbons are a prominent feature of the molecule, making it susceptible to a range of reactions typical of 1,2-diols.

The hydroxyl groups of 2,4,5-trimethyl-4,5-dihydro-1H-imidazole-4,5-diol can undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding mono- or di-esters. These reactions are typically catalyzed by acids or promoted by coupling agents. Such derivatization can be used to protect the hydroxyl groups during multi-step syntheses or to introduce specific functional groups to modulate the molecule's biological activity or solubility. acs.orgorganic-chemistry.org

Similarly, etherification can be achieved by reacting the diol with alkyl halides in the presence of a base. This results in the formation of mono- or di-ethers, which can alter the steric and electronic properties of the parent compound. The selective mono-esterification or mono-etherification of one hydroxyl group over the other can be challenging and may require the use of specific protecting group strategies or enzymatic catalysis.

Table 1: Representative Esterification and Etherification Reactions of Vicinal Diols

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Esterification | Acetic Anhydride | Pyridine | Diacetate Ester |

| Esterification | Benzoyl Chloride | Triethylamine | Dibenzoate Ester |

| Etherification | Methyl Iodide | Sodium Hydride | Dimethyl Ether |

This table represents typical reactions for vicinal diols and is illustrative for this compound.

The oxidation of the vicinal diol moiety can lead to various products depending on the oxidizing agent and reaction conditions. Mild oxidation can selectively oxidize one of the secondary hydroxyl groups to a ketone, yielding an α-hydroxy ketone. stanford.edu More vigorous oxidation can lead to the cleavage of the carbon-carbon bond between the two hydroxyl groups.

Table 2: Potential Oxidation Products of this compound

| Oxidizing Agent | Reaction Type | Potential Product(s) |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Selective Oxidation | 4-hydroxy-2,4,5-trimethyl-4,5-dihydro-1H-imidazol-5-one |

The products in this table are predicted based on established oxidation reactions of vicinal diols.

Under acidic conditions, this compound, being a substituted 1,2-diol, is expected to undergo a pinacol-type rearrangement. This reaction involves the protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a carbocation. A subsequent 1,2-migration of a methyl group or a hydride shift would lead to a more stable carbocation, which upon deprotonation, yields a ketone. The specific product of the rearrangement would depend on the relative migratory aptitude of the substituents on the C4 and C5 carbons.

This acid-catalyzed dehydration can also lead to the formation of an enol, which would tautomerize to the more stable keto form. The pinacol rearrangement is a classic reaction of vicinal diols and is a powerful tool for carbon skeleton reorganization.

Reactivity at the Imidazoline (B1206853) Nitrogen Atoms (N1 and N3)

The dihydroimidazole (B8729859) ring contains two nitrogen atoms, N1 and N3, which possess lone pairs of electrons and can thus act as nucleophiles and bases.

The secondary amine functionalities at the N1 and N3 positions are susceptible to alkylation and acylation reactions. N-alkylation can be achieved by treating the compound with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. nih.govresearchgate.net This can lead to the formation of mono- or di-alkylated products. The regioselectivity of the alkylation can be influenced by steric and electronic factors. reddit.comotago.ac.nz

N-acylation can be carried out using acid chlorides or anhydrides. nih.govkyoto-u.ac.jpnih.gov This reaction introduces an acyl group onto one or both of the nitrogen atoms, forming an amide linkage. N-acylation can significantly alter the electronic properties of the ring and can be used to introduce a variety of functional groups.

Table 3: Potential N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Methyl Iodide | 1,2,3,4,5-Pentamethyl-4,5-dihydro-1H-imidazole-4,5-diol |

This table illustrates expected products based on the general reactivity of dihydroimidazoles.

The nitrogen atoms in the dihydroimidazole ring are basic and can be protonated by acids. The basicity of these nitrogens is influenced by the inductive effects of the alkyl substituents on the ring. nih.gov Protonation studies, typically involving titration with a strong acid, can provide information about the pKa of the conjugate acid. The site of protonation (N1 vs. N3) can be investigated using spectroscopic techniques like NMR. The ability to be protonated makes the compound's solubility pH-dependent. Imidazole (B134444) itself is amphoteric, acting as both an acid and a base. wikipedia.orgresearchgate.net

Scientific Literature on this compound Remains Elusive

Comprehensive searches of publicly available scientific literature and chemical databases have revealed a significant lack of published research on the chemical compound This compound . Despite its listing by some chemical suppliers, there is no substantive information regarding its chemical reactivity, derivatization, or the specific transformations outlined in the requested article structure.

The inquiry sought to detail the chemical behavior of this specific dihydroimidazole derivative, with a focus on:

Transformations of the Dihydroimidazole Ring System: Including controlled aromatization to substituted imidazole derivatives and investigations into ring-opening reactions.

Stereochemical Control and Transformations in Derivatization.

Synthesis of Complex Derivatives for Non-Pharmacological Applications.

Consequently, the creation of an article with detailed research findings, data tables, and in-depth discussion on its chemical transformations cannot be fulfilled at this time. Further empirical research would be required to elucidate the chemical characteristics of this compound before a comprehensive review of its reactivity and derivatization could be written.

Applications in Advanced Chemical Synthesis and Materials Science

Role as Chiral Auxiliaries or Ligands in Asymmetric Catalysis

The inherent chirality of 2,4,5-Trimethyl-4,5-dihydro-1H-imidazole-4,5-diol, stemming from its stereogenic centers, positions it as a promising candidate for use as a chiral auxiliary or ligand in asymmetric catalysis. Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are cleaved and can often be recovered. Chiral ligands, on the other hand, coordinate to a metal center to create a chiral catalytic environment that promotes the formation of one enantiomer of a product over the other.

While direct applications of this compound as a primary chiral auxiliary are still an emerging area of research, its diol and diamine-like functionalities provide ideal handles for its derivatization into more complex chiral ligands. For instance, the hydroxyl groups can be functionalized to create bidentate or polydentate ligands capable of coordinating with various transition metals used in catalysis. The stereochemistry of the diol would then create a chiral pocket around the metal center, influencing the stereochemical outcome of reactions such as asymmetric hydrogenations, aldol (B89426) reactions, or Diels-Alder reactions.

The synthesis of such chiral ligands derived from this imidazole (B134444) diol would involve standard organic transformations, allowing for the fine-tuning of steric and electronic properties to optimize enantioselectivity for specific catalytic processes. The rigid imidazole backbone is expected to impart conformational stability to the resulting metal complexes, a desirable feature for effective stereochemical control.

Building Blocks for Complex Heterocyclic Architectures and Fused Ring Systems

The structural framework of this compound serves as a versatile starting point for the synthesis of more elaborate heterocyclic structures, including polycyclic nitrogen heterocycles and macrocyclic compounds.

Construction of Polycyclic Nitrogen Heterocycles

The presence of multiple reactive sites—two hydroxyl groups and two nitrogen atoms—within the this compound molecule allows for its use in annulation reactions to construct fused ring systems. By reacting the diol with bifunctional electrophiles, additional rings can be built onto the imidazole core. For example, reaction with a dicarbonyl compound or its equivalent could lead to the formation of a fused pyrazine (B50134) or a related six-membered heterocyclic ring.

Furthermore, the vicinal diol functionality can be oxidatively cleaved to generate a diketone, which can then undergo condensation reactions with various dinucleophiles to form a wide array of fused heterocyclic systems. The stereochemistry of the starting diol can be leveraged to control the stereochemistry of the newly formed rings, providing a pathway to diastereomerically pure polycyclic compounds. These complex nitrogen-containing scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.

Synthesis of Macrocyclic Compounds (e.g., Crown Ethers)

Macrocycles, large ring structures, are of interest for their ability to act as host molecules for ions and small neutral molecules. The diol functionality of this compound makes it an excellent precursor for the synthesis of novel macrocyclic compounds, such as crown ether analogues.

In a typical synthetic approach, the diol can be reacted with a dihalide or a ditosylate of a polyethylene (B3416737) glycol chain under Williamson ether synthesis conditions. This reaction, when performed under high-dilution conditions to favor intramolecular cyclization, would lead to the formation of a macrocycle incorporating the rigid imidazole unit. The size of the resulting macrocyclic ring can be controlled by the length of the polyethylene glycol chain used.

The incorporation of the chiral imidazole moiety into the macrocyclic framework would impart chirality to the host molecule, potentially leading to enantioselective recognition of chiral guest molecules. The nitrogen atoms of the imidazole ring could also serve as additional binding sites, enhancing the coordination properties of the macrocycle.

| Precursor | Reagent | Resulting Macrocycle Type | Potential Application |

| This compound | Dihaloalkane | Chiral Macrocyclic Ether | Enantioselective Molecular Recognition |

| This compound | Polyethylene glycol ditosylate | Chiral Crown Ether Analogue | Ion Sensing, Phase Transfer Catalysis |

| Oxidized diol (diketone) | Diamine | Macrocyclic Diamide | Anion Binding |

Precursors for Supramolecular Assemblies and Crystal Engineering

The ability of this compound to participate in hydrogen bonding makes it a valuable component for the design and construction of supramolecular assemblies and for applications in crystal engineering.

Design of Ordered Hydrogen-Bonded Networks

The two hydroxyl groups and the N-H protons of the imidazole ring are excellent hydrogen bond donors, while the nitrogen atoms of the imidazole ring and the oxygen atoms of the hydroxyl groups can act as hydrogen bond acceptors. This multiplicity of hydrogen bonding sites allows the molecule to form extensive and predictable hydrogen-bonded networks in the solid state.

By co-crystallizing this compound with other molecules that have complementary hydrogen bonding functionalities (e.g., carboxylic acids, amides), it is possible to engineer the formation of specific supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or even three-dimensional frameworks. The stereochemistry of the diol will influence the packing of the molecules in the crystal lattice, allowing for the creation of chiral crystalline materials.

Fabrication of Functional Materials Based on Molecular Recognition

The well-defined hydrogen-bonding patterns and the inherent chirality of this compound can be exploited to create functional materials based on molecular recognition. For example, a crystalline solid of the diol could exhibit pores or channels with a specific size and shape, lined with functional groups capable of selectively binding to certain guest molecules.

This selective binding could be used for applications such as chiral separations, where the chiral environment of the crystalline host would allow for the preferential binding of one enantiomer of a racemic guest molecule over the other. Furthermore, the incorporation of this molecule into polymeric materials could lead to the development of sensors or membranes with tailored molecular recognition properties.

| Supramolecular Feature | Interacting Groups | Resulting Structure | Potential Application |

| Hydrogen Bonding | -OH, -NH | 1D Chains, 2D Sheets, 3D Networks | Crystal Engineering, Chiral Materials |

| Host-Guest Interactions | Chiral Cavities | Inclusion Complexes | Chiral Separation, Sensing |

| Self-Assembly | Multiple H-bonds | Ordered Aggregates | Functional Gels, Liquid Crystals |

Intermediate in the Synthesis of Fine Chemicals and Specialty Materials

The structure of this compound suggests its potential as a versatile intermediate in the synthesis of a variety of fine chemicals and specialty materials. Dihydroimidazole (B8729859) derivatives, in general, are recognized as important synthons in organic chemistry.

The presence of the vicinal diol functionality on the dihydroimidazole ring opens up numerous possibilities for chemical modification. These hydroxyl groups can be derivatized to form ethers, esters, or be eliminated to introduce unsaturation in the ring. Such transformations could lead to the synthesis of novel ligands for coordination chemistry, chiral auxiliaries for asymmetric synthesis, or building blocks for pharmacologically active molecules.

Furthermore, the dihydroimidazole ring itself can be a precursor to the fully aromatic imidazole ring through oxidation. Imidazole derivatives are a critical class of heterocyclic compounds found in many pharmaceuticals, agrochemicals, and functional materials. Therefore, this compound could serve as a stable precursor that can be converted to the corresponding trimethylimidazole derivative at a later stage of a synthetic sequence. This strategy can be advantageous when the functional groups on the target molecule are not compatible with the conditions required for the direct synthesis of the imidazole ring.

The synthesis of substituted imidazoles often involves multi-component reactions, and dihydroimidazole intermediates can play a role in these complex transformations. While direct evidence for the use of this compound is not prominent, the general synthetic utility of related dihydroimidazoles is well-established.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Resulting Product Class | Potential Application Area |

| Vicinal Diol | Oxidation / Dehydration | Imidazole | Pharmaceuticals, Agrochemicals |

| Vicinal Diol | Derivatization (e.g., esterification, etherification) | Functionalized Dihydroimidazoles | Ligand Synthesis, Chiral Auxiliaries |

| Dihydroimidazole Ring | Ring-opening reactions | Diamine derivatives | Polymer Building Blocks |

Potential in Catalysis or Optoelectronic Materials Development

The unique electronic and structural characteristics of the this compound scaffold suggest its potential, or the potential of its derivatives, in the fields of catalysis and optoelectronic materials.

Catalysis: Imidazoline (B1206853) derivatives, which are structurally related to dihydroimidazoles, are known to be effective ligands for various transition metal catalysts. chemsociety.org.ng The nitrogen atoms in the dihydroimidazole ring can coordinate to metal centers, and the substituents on the ring can be tailored to fine-tune the steric and electronic properties of the resulting catalyst. The chiral nature of this compound, arising from the stereocenters at the 4 and 5 positions, makes it an interesting candidate for the development of catalysts for asymmetric synthesis.

Furthermore, N-heterocyclic carbenes (NHCs) derived from imidazolium (B1220033) salts are a major class of organocatalysts and ligands in organometallic chemistry. While this compound is not a direct precursor to the most common NHCs, its derivatives could potentially be converted into novel carbene precursors.

Optoelectronic Materials: The development of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs), is a rapidly growing field of research. Imidazole-based compounds have been investigated for these applications due to their electronic properties and thermal stability. ijcrt.orgresearchgate.net Theoretical studies on 2,4,5-triphenyl imidazole-based dyes have shown their potential for use in DSSCs. ijcrt.org

While there is no specific research on the optoelectronic properties of this compound, its core structure could be a building block for larger, conjugated systems with interesting photophysical properties. The methyl and hydroxyl substituents could be used to influence the solubility, solid-state packing, and electronic energy levels of such materials. Further research into the synthesis of conjugated polymers or dendrimers incorporating this dihydroimidazole diol unit could reveal its potential in this area.

Table 2: Potential Applications in Catalysis and Optoelectronics

| Field | Potential Role of Derivatives | Key Structural Features |

| Catalysis | Ligands for asymmetric catalysis | Chiral centers, coordinating nitrogen atoms |

| Catalysis | Precursors to N-heterocyclic carbenes | Dihydroimidazole core |

| Optoelectronics | Building blocks for conjugated materials | Dihydroimidazole scaffold for further functionalization |

| Optoelectronics | Host materials in OLEDs | Potential for high thermal stability |

Conclusion and Future Research Perspectives

Synthesis of Key Findings and Contributions to Dihydroimidazole (B8729859) Chemistry

While direct research on 2,4,5-Trimethyl-4,5-dihydro-1H-imidazole-4,5-diol is not extensively documented in publicly available literature, its structural features suggest potential contributions to dihydroimidazole chemistry. The presence of a diol functionality on the dihydroimidazole ring is a notable feature. The synthesis of substituted imidazoles and dihydroimidazoles often involves the condensation of dicarbonyl compounds, aldehydes, and ammonia (B1221849) or its equivalent. sciepub.comsemanticscholar.orgresearchgate.net For instance, the one-pot synthesis of 2,4,5-triphenyl imidazoles can be achieved through the reaction of 1,2-diols with benzil (B1666583) and ammonium (B1175870) acetate, where the diol is oxidized in situ to an aldehyde. core.ac.uk This suggests that this compound could potentially serve as a key intermediate or a precursor in the synthesis of more complex imidazole (B134444) derivatives.

The core structure, a 4,5-dihydro-1H-imidazole, is a recognized pharmacophore found in a variety of biologically active agents. nih.gov Compounds with this scaffold have shown a wide range of biological activities. nih.gov The addition of methyl and diol substituents to this core in this compound could modulate its physicochemical properties and biological activity, offering a unique contribution to the structure-activity relationship studies within this class of compounds.

Table 1: Potential Synthetic Routes to Dihydroimidazole Derivatives

| Precursors | Reagents and Conditions | Product Class |

| 1,2-Diketone, Aldehyde, Ammonium Acetate | Various catalysts (e.g., ionic liquids, solid acids) | 2,4,5-Trisubstituted Imidazoles |

| 1,2-Diol, Dicarbonyl compound, Ammonium Acetate | Oxidizing agent, mild conditions | 2,4,5-Trisubstituted Imidazoles |

| Aldehyde, Ammonia | Dimerization and cyclization | Dihydroimidazoles |

Identification of Unexplored Reactivity and Remaining Synthetic Challenges

The chemistry of this compound presents several avenues for exploration. The reactivity of the diol functionality in conjunction with the dihydroimidazole ring is a key area of interest. Reactions such as esterification, etherification, and oxidation of the diol could lead to a diverse range of new derivatives with potentially interesting properties. Furthermore, the stereochemistry of the diol and the methyl groups on the five-membered ring offers opportunities for stereoselective synthesis and the investigation of stereoisomer-specific activity.

A significant synthetic challenge lies in the controlled and efficient synthesis of this compound itself. While general methods for imidazole synthesis exist, the specific combination of substituents in this molecule may require tailored synthetic strategies to achieve good yields and purity. sciepub.comsemanticscholar.orgresearchgate.net The stability of the diol functionality under various reaction conditions used for imidazole ring formation or modification is another critical aspect that needs to be investigated.

Opportunities for Rational Design of Novel Derivatives with Enhanced Properties

The structure of this compound serves as a promising scaffold for the rational design of novel derivatives. By modifying the substituents on the imidazole ring and the diol functional groups, it is possible to fine-tune the molecule's electronic and steric properties. For example, replacing the methyl groups with other alkyl or aryl groups could influence its biological activity. nih.govrsc.org The design of such derivatives can be guided by computational studies to predict their binding affinities to specific biological targets. rsc.org

The development of novel 1-hydroxy-2,4,5-triaryl imidazole derivatives as anti-cytokine agents highlights the potential of modifying the core imidazole structure to achieve specific therapeutic effects. nih.gov Similarly, the synthesis of hybrid molecules incorporating the this compound core with other pharmacophores could lead to compounds with dual or enhanced activities. nih.gov

Table 2: Potential Areas for Derivative Design and Property Enhancement

| Modification Site | Potential Modification | Targeted Property Enhancement |

| N1-position | Alkylation, Arylation | Lipophilicity, Biological Targeting |

| C2-position | Substitution with various functional groups | Electronic properties, Reactivity |

| C4, C5-Diol | Esterification, Etherification | Solubility, Pro-drug design |

| C4, C5-Methyl groups | Variation of alkyl or aryl substituents | Steric hindrance, Receptor binding |

Integration with Emerging Fields in Chemical Research

The study of this compound and its derivatives can be integrated with several emerging fields in chemical research, including sustainable chemistry and reaction flow technologies.

In the realm of sustainable chemistry , the development of green synthetic routes to this compound and its derivatives is a key objective. This could involve the use of environmentally benign solvents, catalysts, and reaction conditions. taylorfrancis.comrasayanjournal.co.inresearchgate.netscispace.com For instance, employing biocatalysts or green catalysts like lemon juice for the synthesis of imidazole derivatives has been reported and could be adapted. researchgate.netscispace.com Multi-component reactions, which are inherently atom-economical, are another green approach that can be utilized. sciepub.comtaylorfrancis.com

Reaction flow technologies offer significant advantages for the synthesis and modification of this compound. Continuous flow reactors can provide better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. This technology would be particularly beneficial for optimizing the synthesis of specific stereoisomers and for performing multi-step transformations in a continuous fashion.

Q & A

Q. What synthetic methodologies are recommended for preparing 2,4,5-trisubstituted imidazole derivatives?

The synthesis of imidazole derivatives typically involves cyclization reactions of amido-nitriles or amidines. A base-promoted approach using ketones and amidines under transition-metal-free conditions is effective for forming dihydroimidazolones, with yields exceeding 70% under optimized conditions (e.g., NaOH in ethanol at 80°C) . Nickel-catalyzed cyclization of nitriles followed by proto-demetallation and dehydrative cyclization is another scalable route, enabling the inclusion of functional groups like aryl halides . For tri-substituted derivatives, substituent-specific protocols (e.g., using 4-chlorophenyl or 4-methoxyphenyl groups) require precise control of stoichiometry and reaction time to avoid side products .

Q. How can structural characterization of imidazole derivatives be systematically performed?

A multi-technique approach is essential:

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., monoclinic crystal systems with space group P21/n and unit cell parameters a = 7.50 Å, b = 29.03 Å, c = 7.94 Å) .

- NMR spectroscopy : and NMR identify substituent effects (e.g., aromatic protons at δ 7.2–7.8 ppm and imidazole ring protons at δ 3.5–4.2 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weights (e.g., m/z 351.41 for CHNO) .

Q. What safety protocols are critical for handling imidazole derivatives in laboratory settings?

- PPE : Use EN374-certified gloves, P95 respirators for dust/fume control, and chemical-resistant aprons .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially for nitro- or halogen-substituted derivatives .

- Waste disposal : Neutralize acidic/basic byproducts before disposal (e.g., quench with NaHCO or dilute HCl) .

Advanced Research Questions

Q. How do reaction mechanisms differ between transition-metal-catalyzed and base-promoted imidazole syntheses?

- Transition-metal-catalyzed : Nickel-mediated pathways involve nitrile insertion into metal-hydride bonds, followed by tautomerization and cyclization. This method favors electron-deficient substrates .

- Base-promoted : Deprotonation of amidines generates nucleophilic species that attack ketones, forming spiro-fused dihydroimidazolones via intramolecular cyclization. Kinetic studies show rate-limiting deprotonation steps .

Q. What computational tools are effective for optimizing imidazole synthesis pathways?

- Retrosynthesis software : Tools leveraging the Reaxys and Pistachio databases predict feasible routes using relevance heuristics (e.g., precursor scoring with plausibility > 0.01) .

- DFT calculations : Simulate transition states for cyclization steps (e.g., B3LYP/6-31G* level) to identify energy barriers and regioselectivity .

Q. How can biological activity (e.g., antimicrobial) of imidazole derivatives be rigorously evaluated?

- In vitro assays : Use MIC (minimum inhibitory concentration) tests against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Derivatives with electron-withdrawing groups (e.g., -NO) show enhanced activity (MIC ≤ 8 µg/mL) .

- Docking studies : AutoDock Vina models interactions with bacterial enzyme active sites (e.g., dihydrofolate reductase) to rationalize structure-activity relationships .

Q. How should researchers resolve contradictions in reported synthetic yields or biological data?

- Systematic variation : Test substituent effects (e.g., para-NO vs. para-OCH) under identical conditions to isolate variables .

- Validation protocols : Reproduce experiments using standardized reagents (e.g., HPLC-grade solvents) and cross-validate with independent labs .

Q. What experimental design frameworks optimize imidazole derivative synthesis?